ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate
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Description
Ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran moiety linked to an indole derivative, which is known for its diverse biological activities. The molecular formula is C19H19N1O4 with a molecular weight of approximately 325.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the indole and benzofuran structures have shown cytotoxic effects against various cancer cell lines:
These results suggest a promising potential for the compound in cancer therapy, particularly due to the presence of the indole structure which is known for its ability to interact with multiple cellular targets.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:
Compound | Bacteria Tested | MIC (µg/mL) | Reference |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 | |
Compound D | Escherichia coli | 64 | |
Ethyl derivative | Pseudomonas aeruginosa | 50 |
These findings indicate that the compound may serve as a lead structure for developing new antibiotics.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to ethyl 2-(indolyl) derivatives:
- Case Study on Anticancer Efficacy : A study involving a series of indole derivatives demonstrated significant anticancer activity against breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Study : A clinical trial tested an indole-based compound against resistant strains of bacteria, showing promising results in reducing bacterial load in infected patients.
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C23H21NO5/c1-4-27-23(26)14(2)28-16-9-10-18-20(12-16)29-21(22(18)25)11-15-13-24(3)19-8-6-5-7-17(15)19/h5-14H,4H2,1-3H3/b21-11- |
InChI Key |
CNJXIXDVMFTINC-NHDPSOOVSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=CC=CC=C43)C)O2 |
Origin of Product |
United States |
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